molecular formula C14H12O3 B160754 1-(2,4-Dihydroxyphenyl)-2-phenylethanone CAS No. 3669-41-8

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Cat. No. B160754
CAS RN: 3669-41-8
M. Wt: 228.24 g/mol
InChI Key: VFQKAJVKZKHVPD-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxyphenyl)-2-phenylethanone” is also known as Ethanone, 1-(2,4-dihydroxyphenyl)- . It has a molecular formula of C8H8O3 and a molecular weight of 152.1473 . Other names for this compound include Acetophenone, 2’,4’-dihydroxy-, β-Resacetophenone, Resacetophenone, Resoacetophenone, 2,4-Dihydroxyacetophenone, 2’,4’-Dihydroxyacetophenone, 4-Acetylresorcinol, Resorcinol, 4-acetyl-, beta-Resacetophenone, 1-Acetylbenzene-2,4-diol, and 4-Acetyl-1,3-benzenediol .


Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization . For instance, the condensation of 2- (4-chlorophenyl)-1- (2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields.


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxyphenyl)-2-phenylethanone” reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond. This indicates structural diversity within this chemical family.


Chemical Reactions Analysis

The photochemical study of related compounds, like 1,2-di (3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.

Scientific Research Applications

Synthesis and Derivatives

  • Frasinyuk (2015) explored the synthesis of 3-substituted 6-hydroxy-1,2-benzisoxazoles derived from oximes of 2,4-dihydroxybenzophenones, including 1-(2,4-dihydroxyphenyl)-2-phenylethanones. They studied the aminomethylation reactions of these compounds with different reagents (Frasinyuk, 2015).
  • Mao Ze-we (2015) synthesized six novel N-heterocycle substituted phenylethanone derivatives and characterized their structures using various methods (Mao Ze-we, 2015).

Chemical Properties and Reactions

  • Research by Sun et al. (2019) on 2,4-Dihydroxybenzophenone (BP-1), a component of benzophenone-type UV filters and a related compound to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, explored its transformation characteristics and genotoxicity changes during the chlorination disinfection process, identifying several novel by-products (Sun et al., 2019).
  • A study by More and Yadav (2018) looked into the effects of supercritical CO2 as a reaction medium for the selective hydrogenation of acetophenone to 1-Phenylethanol, a process relevant to the chemistry of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone (More & Yadav, 2018).

Biological Studies

  • Ejidike and Ajibade (2015) conducted a study on the synthesis and characterization of metal(II) complexes of a Schiff base derived from 1-(2,4-dihydroxyphenyl)ethanone. They evaluated their potential as antibacterial agents, antioxidants, and DPPH radical scavengers (Ejidike & Ajibade, 2015).
  • Coutinho et al. (2012) investigated the antimycobacterial compound 2-phenoxy-1-phenylethanone's mechanism of action in rat hepatocytes. They evaluated enzyme activities related to oxidation status and drug-metabolizing activity (Coutinho et al., 2012).

Future Directions

While the future directions for “1-(2,4-Dihydroxyphenyl)-2-phenylethanone” are not explicitly stated in the search results, related compounds have shown promise in various fields. For instance, fluoroquinolone derivatives exhibited good to excellent activity against almost all microorganisms , suggesting potential future directions in antimicrobial applications.

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKAJVKZKHVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190135
Record name Benzyl 2,4-dihydroxyphenyl ketone
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

CAS RN

3669-41-8
Record name 2,4-Dihydroxyphenyl benzyl ketone
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Record name Benzyl 2,4-dihydroxyphenyl ketone
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Record name 3669-41-8
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Record name Benzyl 2,4-dihydroxyphenyl ketone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl
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Record name Benzyl 2,4-Dihydroxyphenyl Ketone
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Record name BENZYL 2,4-DIHYDROXYPHENYL KETONE
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Synthesis routes and methods I

Procedure details

The 2,4-dihydroxyphenol benzyl ketone was prepared by treating a mixture of 100 parts of resorcinol, 100 parts of benzyl cyanide and 20 parts of anhydrous zinc chloride in dry ether with hydrogen chloride gas saturated. After standing for 2 days the lower oily layer was separated off, washed with ether by decantation and boiled with 200 parts of water for 2 hours. After cooling the yellow crystals were collected by filtrate and dried. Crystallisation from benzene gave 2,4-dihydroxyphenyl benzyl ketone as yellow/orange crystals, melting at 113°-114° C.
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Synthesis routes and methods II

Procedure details

Phenylacetic acid (0.82 g, 6 mmol), resorcinol (0.66 g, 6 mmol), and boron trifloride etherate (4 ml, 33 mmol) were mixed together and heated to 80° C. under argon. The mixture was then poured into 10% NaOAc (100 ml) and after standing for two hours a brown solid precipitate formed. This was purified by flash chromatography to give the required compound as a white solid (1.19 g, 87%); Rf 0.5 hexane/ethyl acetate (70/30).
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Goto, Y Terao, S Akai - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
Forty-eight kinds of isoflavones (8), thirty-one isoflavanes (9), and forty-seven biphenyl-ketones (10, 10) were synthesized from eleven kinds of substituted phenols (11) and six …
Number of citations: 85 www.jstage.jst.go.jp
PL Jeannette, IP Berry, JH Ferguson - Journal of Undergraduate …, 2023 - westmont.edu
Electrophilic Aromatic Substitution Reactions (EAS) are widely studied, typically straightforward, and high yielding; however, an EAS reaction utilizing boron trifluoride diethyl etherate …
Number of citations: 0 www.westmont.edu
AK Kumar, V Sunitha, G Ramesh, K Jeshma - Russian Journal of General …, 2021 - Springer
A series of novel 1,2,3-triazoles (8a–8m) were synthesized using click chemistry in excellent yields and were characterized by IR, NMR, MASS spectroscopy and elemental analysis. …
Number of citations: 1 link.springer.com
A Kishore Kumar, V Sunitha, B Shankar… - Russian Journal of …, 2016 - Springer
In the present study, a novel series of 1,2,3-triazole derivatives have been synthesized using click chemistry approach. The structures were confirmed by spectroscopic methods. The …
Number of citations: 26 link.springer.com
YW Kim, JC Hackett… - Journal of medicinal …, 2004 - ACS Publications
Aromatase, a cytochrome P450 hemoprotein that is responsible for estrogen biosynthesis by conversion of androgens into estrogens, has been an attractive target in the treatment of …
Number of citations: 122 pubs.acs.org
S Bokotey, M Kövári-Rádkai, B Podanyi… - Synthetic …, 2002 - Taylor & Francis
Two known methods were used for synthesis of 2,6-disubstituted-3(2H)-benzofuranone derivatives. It was found that depending on the reaction conditions, degradation products or the …
Number of citations: 4 www.tandfonline.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Also obtained by Fries rearrangement of p-chlorophenyl phenylacetate with–aluminium chloride in refluxing chlorobenzene for 4 h (25%)[5188]. Also obtained by Friedel–Crafts …
Number of citations: 4 link.springer.com
S Békássy, B Ágai, J Farkas, E Gábor, M Ferenczi… - Catalysis letters, 2007 - Springer
The synthesis of 2,2-dimethyl-2,3-dihydro-benzofuran-6-ol, an important intermediate for benzofurane derivatives having pharmaceutical activity, is achieved by an environmentally …
Number of citations: 5 link.springer.com
S Emami, Z Ghanbarimasir - European Journal of Medicinal Chemistry, 2015 - Elsevier
Chroman-4-one scaffold is a privileged structure in heterocyclic chemistry and drug discovery. Also, chroman-4-ones are important intermediates and interesting building blocks in …
Number of citations: 182 www.sciencedirect.com
RP Pandit, YR Lee - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The direct arylation of C(sp 3 )H bonds adjacent to oxygen in ethers with phenol and naphthol derivatives was developed via palladium(II) acetate/copper(II) triflate [Pd(OAc) 2 /Cu(OTf…
Number of citations: 33 onlinelibrary.wiley.com

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